molecular formula C14H26N2O4 B11844245 tert-butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate

tert-butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate

Cat. No.: B11844245
M. Wt: 286.37 g/mol
InChI Key: CNTQVZYSRYLVBU-GHMZBOCLSA-N
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Description

tert-Butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a cyclohexyl ring, and a methoxy(methyl)carbamoyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include the modulation of enzyme activity and the alteration of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate
  • tert-Butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate

Uniqueness

tert-Butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy(methyl)carbamoyl group, in particular, provides unique properties that differentiate it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

tert-butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)15-11-8-6-7-10(9-11)12(17)16(4)19-5/h10-11H,6-9H2,1-5H3,(H,15,18)/t10-,11-/m1/s1

InChI Key

CNTQVZYSRYLVBU-GHMZBOCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)C(=O)N(C)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)N(C)OC

Origin of Product

United States

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